(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride

basicity ionization state hERG liability

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a cis-configured, enantiomerically pure gem-difluorinated piperidine derivative supplied as the hydrochloride salt (C₇H₁₄ClF₂N, MW 185.64). The compound incorporates a 4,4-difluoro motif flanked by two syn-oriented methyl groups at positions 3 and 5, defining its stereochemical identity as the (3S,5R) enantiomer.

Molecular Formula C7H14ClF2N
Molecular Weight 185.64
CAS No. 2253880-94-1
Cat. No. B2817492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride
CAS2253880-94-1
Molecular FormulaC7H14ClF2N
Molecular Weight185.64
Structural Identifiers
SMILESCC1CNCC(C1(F)F)C.Cl
InChIInChI=1S/C7H13F2N.ClH/c1-5-3-10-4-6(2)7(5,8)9;/h5-6,10H,3-4H2,1-2H3;1H/t5-,6+;
InChIKeyGTJWXINJWOFKPF-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride (CAS 2253880-94-1): Chiral Gem-Difluoro Building Block for Medicinal Chemistry Procurement


(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride is a cis-configured, enantiomerically pure gem-difluorinated piperidine derivative supplied as the hydrochloride salt (C₇H₁₄ClF₂N, MW 185.64) . The compound incorporates a 4,4-difluoro motif flanked by two syn-oriented methyl groups at positions 3 and 5, defining its stereochemical identity as the (3S,5R) enantiomer. This scaffold is employed primarily as a chiral building block in early-stage drug discovery, where the gem-difluoro unit serves as a bioisostere for carbonyl or ether oxygen atoms, modulating key physicochemical properties such as basicity, lipophilicity, and metabolic stability relative to non-fluorinated piperidine analogs .

Why Generic 3,5-Dimethylpiperidine or Racemic Mixtures Cannot Substitute (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride in Lead Optimization


In-class piperidine building blocks are not interchangeable because the gem-difluoro substitution at C4 profoundly alters the amine basicity (pKa) by approximately 2.2 log units compared to the non-fluorinated 3,5-dimethylpiperidine scaffold, fundamentally shifting the ionization state at physiological pH and consequently affecting target engagement, off-target liability (e.g., hERG), and passive permeability . Furthermore, the (3S,5R) absolute stereochemistry is fixed in this compound; racemic or opposite-enantiomer mixtures may exhibit divergent or antagonistic biological responses in chiral environments such as enzyme active sites or receptor binding pockets, making stereochemical identity a critical procurement specification .

Quantitative Differentiation Evidence for (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride vs. Comparator Building Blocks


pKa Reduction of ~2.24 Units vs. Non-Fluorinated cis-3,5-Dimethylpiperidine

The predicted pKa of the target compound (as the free base, cis-3,5-dimethyl-4,4-difluoropiperidine) is 8.28 ± 0.10, compared to 10.52 ± 0.10 for the non-fluorinated analog cis-3,5-dimethylpiperidine . This 2.24-unit reduction arises from the electron-withdrawing inductive effect of the gem-difluoro group at C4, which stabilizes the neutral amine form and shifts the equilibrium toward the deprotonated species at physiological pH (7.4). The lower pKa is correlated with reduced affinity for hERG potassium channels, a key anti-target implicated in cardiac toxicity .

basicity ionization state hERG liability medicinal chemistry

Predicted LogP of ~1.5–1.6 Balances Lipophilicity for CNS Drug Design

The predicted logP of cis-3,5-dimethyl-4,4-difluoropiperidine (free base of the target compound) is reported as 1.50 (Leyan) to 1.63 (ChemSpace) [1]. This places the scaffold within the favorable lipophilicity range for CNS drug candidates (typically logP 1–3). In contrast, 4,4-difluoropiperidine lacking the 3,5-dimethyl substituents exhibits a significantly lower logP of approximately 0.37 , indicating that the dual methyl substitution is essential for achieving adequate membrane permeability while the gem-difluoro group prevents excessive basicity-driven ionization that would otherwise impede passive diffusion.

lipophilicity logP CNS permeability drug-likeness

High Intrinsic Metabolic Stability of Gem-Difluorinated Piperidines in Microsomal Assays

A systematic study of mono- and difluorinated saturated heterocyclic amines (including piperidine derivatives) demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across the compound series, with only the 3,3-difluoroazetidine derivative exhibiting significant liability . Although the specific target compound was not individually profiled in this study, the gem-difluoro group at C4 is a validated motif for shielding adjacent methylene and methine positions from CYP450-mediated oxidation, a property not shared by the non-fluorinated 3,5-dimethylpiperidine scaffold which presents multiple metabolically labile C–H bonds alpha to the nitrogen.

metabolic stability microsomal clearance CYP450 PK optimization

Hydrochloride Salt Form Enables Solid Handling vs. Semi-Solid Free Base

The free base cis-3,5-dimethyl-4,4-difluoropiperidine is reported as an off-white to gray semi-solid/liquid mixture at ambient temperature , which poses practical challenges for accurate weighing, storage, and stoichiometric reaction control in medicinal chemistry workflows. The hydrochloride salt form (CAS 2253880-94-1) converts the compound into a crystalline solid with a molecular weight of 185.64 g/mol and typical purity of 98% , enabling precise gravimetric dispensing, improved long-term storage stability, and direct compatibility with aqueous reaction conditions or salt-metathesis protocols.

salt form solid handling weighing accuracy formulation

Recommended Application Scenarios for (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine Hydrochloride Based on Quantitative Differentiation Evidence


CNS Lead Optimization: Installing a pKa-Attenuated Piperidine Fragment to Mitigate hERG Liability

When a lead series containing a 3,5-dimethylpiperidine motif exhibits unacceptable hERG binding (IC₅₀ < 10 µM), substituting with (3S,5R)-4,4-difluoro-3,5-dimethylpiperidine directly lowers the amine pKa from ~10.5 to ~8.3, reducing the fraction of protonated (cationic) species at pH 7.4. Systematic studies have established that lower amine basicity correlates with diminished hERG channel affinity . The (3S,5R) enantiomer ensures that the stereochemical vector of the methyl groups is conserved, preserving target binding while attenuating off-target cardiotoxicity risk.

Fragment-Based Drug Discovery: A 3D-Rich Fluorinated Fragment with Pre-Optimized logP and Metabolic Stability

In fragment-based screening campaigns, (3S,5R)-4,4-difluoro-3,5-dimethylpiperidine hydrochloride provides a highly three-dimensional, fluorinated amine fragment with a logP of ~1.5–1.6 and high predicted metabolic stability inherent to the gem-difluoro motif [1]. Unlike planar heteroaromatic fragments, the saturated piperidine ring with two sp³-hybridized fluorine-bearing carbon centers introduces conformational complexity that can enhance target selectivity. The hydrochloride salt form permits precise weighing of sub-milligram quantities for fragment soaking or co-crystallization experiments.

Parallel Synthesis of Chiral Piperidine Libraries for Structure-Activity Relationship (SAR) Studies

The solid hydrochloride salt enables automated dispensing platforms to accurately aliquot the building block for high-throughput parallel synthesis of amide, sulfonamide, or urea derivatives. The fixed (3S,5R) stereochemistry eliminates the confounding variable of diastereomeric mixtures that would arise from using racemic 3,5-dimethylpiperidine starting materials, ensuring that SAR interpretation reflects genuine stereochemical requirements of the biological target rather than variable enantiomeric ratios .

Quote Request

Request a Quote for (3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.